N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzamide moiety and a substituted pyrazole ring. The oxadiazole scaffold is known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-5-6-10-26-15-9-7-8-14(12-15)17(25)20-19-22-21-18(27-19)16-11-13(2)24(3)23-16/h7-9,11-12H,4-6,10H2,1-3H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXOFCAXDRGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with appropriate diketone or β-diketone derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of solvents, catalysts, and reaction conditions is carefully optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including antileishmanial and antimalarial properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The medicinal applications of this compound are vast. It has been investigated for its potential use in treating various diseases, including infectious diseases and cancer. Its mechanism of action involves interacting with specific molecular targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound's ability to modulate these targets leads to its therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Lipophilicity and Bioavailability :
- The pentyloxy chain in the target compound is longer than the methoxy (LMM5) or isopropoxy (compound 8 in ) groups in analogs, suggesting enhanced lipophilicity. This may improve membrane permeability but could reduce aqueous solubility .
- Halogenated derivatives (e.g., 4-bromo in compound 7 and 4-fluoro in compound 54 ) introduce electronegative groups that may enhance binding affinity via halogen-bonding interactions.
Structural Similarities and Divergences: The target compound shares a 1,5-dimethylpyrazole moiety with the compound in , which may confer metabolic stability due to steric hindrance at the pyrazole ring .
Synthetic Methodologies :
- The target compound likely follows a synthesis route analogous to those in , involving amide coupling between a benzoyl chloride derivative and an oxadiazole-amine intermediate. For example:
- Step 1: Activation of 3-(pentyloxy)benzoic acid with oxalyl chloride.
- Step 2: Coupling with 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.
Pyrazole-containing analogs (e.g., ) are often explored for antimicrobial or anti-inflammatory activity due to their hydrogen-bonding capabilities .
Q & A
Q. What are the key synthetic routes for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH2Cl (e.g., 3-(pentyloxy)benzoyl chloride) in DMF using K2CO3 as a base. Stirring at room temperature for 12–24 hours yields the target compound . Optimization includes adjusting stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol oxadiazole thiol), solvent polarity, and reaction time. Thin-layer chromatography (TLC) or HPLC is recommended for real-time monitoring .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxadiazole-pyrazole linkage and pentyloxybenzamide substituents. Key signals include aromatic protons (δ 6.5–8.0 ppm) and oxadiazole carbons (δ 160–170 ppm). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) validates molecular weight (e.g., [M+H]+). Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1650 cm⁻¹) and C-N (1350–1250 cm⁻¹) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. For example, acidic conditions may hydrolyze the oxadiazole ring, while elevated temperatures could degrade the pentyloxy chain .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound, and how do they integrate with experimental validation?
Use the PASS (Prediction of Activity Spectra for Substances) program to forecast targets like kinase or enzyme inhibition. Molecular docking (e.g., AutoDock Vina) models interactions with proteins such as COX-2 or EGFR. Validate predictions via in vitro assays (e.g., IC50 measurements against cancer cell lines) . Additionally, quantum chemical calculations (DFT) can predict reactive sites for functionalization .
Q. How can statistical design of experiments (DoE) resolve contradictions in reaction yield data?
Apply factorial designs (e.g., 2³ factorial) to test variables like temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (1–2 eq K2CO3). Analyze variance (ANOVA) identifies significant factors. For example, a study found solvent polarity (DMF > THF) and temperature (room temp > 40°C) maximized yield (>80%) . Contradictions in literature data often arise from unoptimized variable interactions.
Q. What methodologies are effective for scaling up synthesis while maintaining purity?
Transition from batch to flow chemistry for better heat/mass transfer. Use membrane separation technologies (e.g., nanofiltration) to purify intermediates. Process analytical technology (PAT), such as in-line FTIR, ensures real-time quality control. A case study achieved 90% purity at 100-g scale using these methods .
Q. How can reaction path search algorithms improve the efficiency of derivatization studies?
Implement the Artificial Force Induced Reaction (AFIR) method to map pathways for functionalizing the pyrazole or oxadiazole rings. For example, adding sulfonyl groups at the 5-position of pyrazole requires transition-state analysis to avoid side reactions. Computational screening reduces experimental trial-and-error by 70% .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., DFT vs. docking) to identify outliers. For instance, discrepancies in binding affinity may arise from solvation effects not modeled in simulations .
- Reactor Design : Use fixed-bed reactors for heterogeneous catalysis (e.g., Pd/C) in hydrogenation steps, ensuring optimal contact time and pressure (1–5 bar H₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
